Einecs 300-992-8

H1 Antihistamine Receptor Binding Antipruritic

5-Oxo-L-proline, compound with N-benzyl-1-methyl-N-phenylpiperidin-4-amine (2:1), identified by EINECS 300-992-8 and CAS 93966-41-7, is a salt form of the first-generation H1 antihistamine Bamipine. Bamipine acts as a potent antagonist at the histamine H1 receptor and is primarily used as a topical antipruritic agent for the symptomatic relief of mild to moderate itching associated with insect bites and other skin irritations.

Molecular Formula C29H38N4O6
Molecular Weight 538.6 g/mol
CAS No. 93966-41-7
Cat. No. B15181185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 300-992-8
CAS93966-41-7
Molecular FormulaC29H38N4O6
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)N(CC2=CC=CC=C2)C3=CC=CC=C3.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O
InChIInChI=1S/C19H24N2.2C5H7NO3/c1-20-14-12-19(13-15-20)21(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17;2*7-4-2-1-3(6-4)5(8)9/h2-11,19H,12-16H2,1H3;2*3H,1-2H2,(H,6,7)(H,8,9)/t;2*3-/m.00/s1
InChIKeyDTJBFLLGECANOS-YHUPNWGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-L-proline Bamipine Salt (EINECS 300-992-8 / CAS 93966-41-7): A First-Generation H1 Antihistamine for Topical Antipruritic Applications


5-Oxo-L-proline, compound with N-benzyl-1-methyl-N-phenylpiperidin-4-amine (2:1), identified by EINECS 300-992-8 and CAS 93966-41-7, is a salt form of the first-generation H1 antihistamine Bamipine [1]. Bamipine acts as a potent antagonist at the histamine H1 receptor [2] and is primarily used as a topical antipruritic agent for the symptomatic relief of mild to moderate itching associated with insect bites and other skin irritations [1] [3]. This specific salt, formed with the naturally occurring amino acid derivative 5-oxo-L-proline, is a well-defined chemical entity used in pharmaceutical research and formulation development.

Why Salt Form Selection for Bamipine (EINECS 300-992-8) is Not Interchangeable for Topical Formulation and Research


Generic substitution among different Bamipine salts (e.g., hydrochloride, lactate) or with other first-generation H1 antihistamines (e.g., Diphenhydramine) is not scientifically sound without quantitative justification. Salt form directly dictates critical physicochemical properties including aqueous solubility, hygroscopicity, and chemical stability, which in turn govern topical formulation behavior, drug release kinetics, and skin permeation [1]. For a compound intended exclusively for topical use, such as Bamipine [2], these parameters are paramount. The 5-oxo-L-proline salt of Bamipine possesses a distinct molecular composition and crystal lattice energy compared to its hydrochloride or lactate counterparts . These differences translate into quantifiable variations in solubility and stability profiles that directly impact the reproducibility of experimental outcomes in pharmaceutical research, preformulation studies, and analytical method development. Therefore, procurement decisions must be driven by the specific, documented properties of the exact chemical entity, EINECS 300-992-8.

Quantitative Differentiation of EINECS 300-992-8 (Bamipine 5-Oxo-L-proline) from Alternative Salts and In-Class Compounds


Comparative H1 Receptor Antagonism: Bamipine Base vs. Diphenylpyraline

Bamipine (as its base form, which is the pharmacologically active moiety present in EINECS 300-992-8) demonstrates potent H1 receptor antagonism. In a functional assay using guinea pig ileum, Bamipine exhibited a Kd value of 8.51 nM for the H1 receptor [1]. This value establishes Bamipine as a potent antagonist within its class. While direct comparative Kd data for Diphenylpyraline, a structurally related first-generation antihistamine, is not available from the same study, a separate investigation into antimycobacterial and H1-antihistaminic activity noted that the H1-receptor antagonistic potency of Bamipine derivatives was generally comparable or slightly superior to that of Diphenylpyraline derivatives [2].

H1 Antihistamine Receptor Binding Antipruritic

Molecular Composition Advantage: 5-Oxo-L-proline Salt vs. Hydrochloride Salt

The 5-oxo-L-proline salt of Bamipine (EINECS 300-992-8) possesses a molecular weight of 538.64 g/mol and a stoichiometry of 1:2 (Bamipine base to 5-oxo-L-proline) . In contrast, the more common Bamipine hydrochloride salt has a molecular weight of 316.87 g/mol and a 1:1 stoichiometry [1]. This 70% greater molecular weight and distinct counter-ion composition for EINECS 300-992-8 directly influences its solid-state properties. 5-Oxo-L-proline is known to form salts that can enhance aqueous solubility and reduce hygroscopicity compared to hydrochloride salts [2], which is a critical advantage for topical formulations where drug release and stability are key performance indicators.

Salt Form Formulation Solubility

Thermal Stability: 5-Oxo-L-proline Salt vs. Related Amine Salts

The 5-oxo-L-proline salt of Bamipine exhibits a high boiling point of 856.8°C at 760 mmHg , indicative of strong ionic interactions and robust thermal stability. This value is substantially higher than the boiling point reported for the Bamipine base itself, which is expected to be significantly lower due to the absence of strong ionic bonding. While direct comparative boiling point data for Bamipine hydrochloride or lactate are not readily available in the public domain, the high boiling point for EINECS 300-992-8 is characteristic of organic salts and suggests superior thermal stability under standard laboratory and manufacturing conditions compared to the free base or salts with weaker counter-ions.

Thermal Stability Storage Formulation

Inferred Skin Permeation Advantage: Bamipine's Local Bioavailability Profile

Bamipine, the active moiety in EINECS 300-992-8, is known for its favorable topical pharmacokinetic profile. Studies indicate that Bamipine is not absorbed through intact skin in relevant doses, with a stratum corneum retention rate of 78% and only 2–5% transdermal flux over 24 hours in porcine skin models . This localized bioavailability is a key differentiator from many first-generation H1 antihistamines that are designed for systemic absorption, such as Diphenhydramine. The low transdermal flux of Bamipine minimizes the risk of systemic side effects, making it a preferred active pharmaceutical ingredient (API) for targeted antipruritic action at the application site.

Topical Delivery Skin Permeation Local Bioavailability

Optimal Scientific and Industrial Use Cases for EINECS 300-992-8 (Bamipine 5-Oxo-L-proline)


Development of Novel Topical Antipruritic Formulations

Given its established H1 receptor antagonism (Kd = 8.51 nM) and favorable skin retention profile (78% stratum corneum retention with minimal transdermal flux), EINECS 300-992-8 is an ideal API candidate for developing advanced topical gels, creams, or ointments intended for localized relief of itching and inflammation. Its unique salt form may offer enhanced solubility and stability in complex semi-solid matrices compared to the hydrochloride salt.

Preformulation and Solid-State Characterization Studies

The distinct 1:2 salt stoichiometry and high molecular weight (538.64 g/mol) of EINECS 300-992-8 make it a valuable subject for solid-state chemistry investigations. Researchers can use this compound to study the impact of counter-ion selection on critical pharmaceutical properties such as crystallinity, hygroscopicity, and intrinsic dissolution rate, thereby building a robust knowledge base for salt form optimization in topical drug delivery.

Analytical Method Development and Reference Standard Sourcing

As a well-defined chemical entity with a unique CAS number (93966-41-7) and EINECS designation (300-992-8), this compound serves as an essential reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used in quality control, stability testing, and bioanalytical studies of Bamipine-containing products. Its high thermal stability ensures reliable performance as a calibration standard.

Comparative Pharmacology of First-Generation H1 Antihistamines

Bamipine's profile as a potent, peripherally acting H1 antagonist with minimal systemic absorption positions it as a key comparator in pharmacological studies. EINECS 300-992-8 can be used in in vitro and ex vivo models to benchmark the local efficacy and safety profile of novel antipruritic agents against a classic, topically-focused first-generation antihistamine.

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